N-(4-ethylphenyl)-3-methoxybenzamide
Description
N-(4-ethylphenyl)-3-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the 3-position of the benzoyl ring and a 4-ethylphenyl substituent on the amide nitrogen. This compound has garnered attention for its biological activity, particularly as a voltage-gated potassium channel (Kv1.5) inhibitor, with an IC50 value of 440 nM . Its structure combines hydrophobic (ethyl group) and electron-donating (methoxy group) moieties, which influence its physicochemical properties and target interactions.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-12-7-9-14(10-8-12)17-16(18)13-5-4-6-15(11-13)19-2/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
JYJMHIMFAGQPCR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of N-(4-ethylphenyl)-3-methoxybenzamide can be contextualized by comparing it to structurally related benzamides. Key variations include substituent positions, electronic effects, and functional group modifications, which impact activity, solubility, and binding affinity.
Structural and Functional Group Comparisons
Key Observations
Substituent Position and Electronic Effects: The 3-methoxy group in the target compound (vs. Replacement of the 4-ethylphenyl group with 4-ethoxyphenyl () introduces an oxygen atom, increasing polarity and reducing hydrophobicity (logP decreases).
Biological Activity: The ethyl group in the target compound contributes to Kv1.5 inhibition (IC50 = 440 nM) , whereas analogs with polar substituents (e.g., aminoethyl in ) may prioritize solubility over target affinity.
Physicochemical Properties: N-(2-aminoethyl)-3-methoxybenzamide () exists as an oil, contrasting with crystalline solids like this compound, due to its basic amine group.
Synthetic Accessibility :
- Compounds with simple aryl substituents (e.g., ) are synthesized via straightforward coupling, while heterocyclic derivatives () require multi-step protocols involving bromination or cyclization.
Research Findings and Implications
- Kv1.5 Inhibition : The target compound’s moderate IC50 (440 nM) suggests selectivity within the Kv channel family, making it a candidate for atrial arrhythmia treatment .
- SAR Trends: Hydrophobic groups (e.g., ethyl, bromobenzothiazolyl) enhance target binding but may compromise solubility. Polar groups (e.g., ethoxy, aminoethyl) improve solubility but often reduce potency.
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